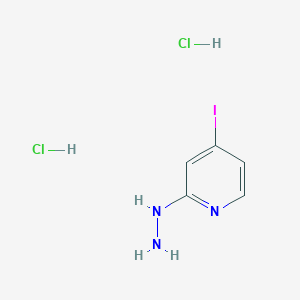![molecular formula C13H22F2N2O2 B15243710 tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. It is characterized by a spirocyclic structure containing both nitrogen and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection and deprotection steps: tert-Butyl groups are often used as protecting groups during the synthesis to ensure selective reactions at specific sites.
Chemical Reactions Analysis
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Chemical biology: The compound’s unique structure makes it useful for studying biological processes and interactions.
Material science: Its fluorinated structure can impart desirable properties to materials, such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic and fluorinated structure. These interactions can modulate biological pathways and processes .
Comparison with Similar Compounds
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a smaller spirocyclic core and lacks fluorine atoms, which can result in different chemical properties and reactivity.
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: This compound is similar in structure but does not contain fluorine atoms, which can affect its stability and interactions with other molecules.
The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-6-12(9-17)13(14,15)5-4-7-16-12/h16H,4-9H2,1-3H3 |
InChI Key |
QTRCTPKYSRZKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


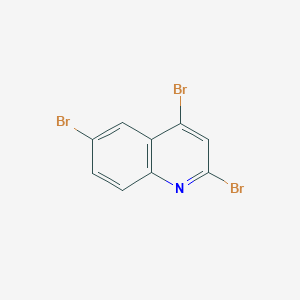
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

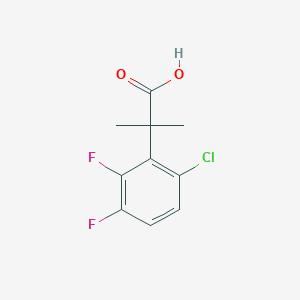

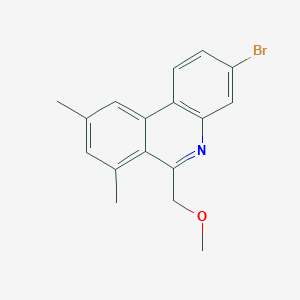
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
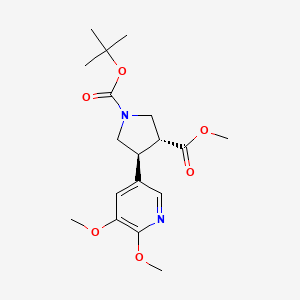
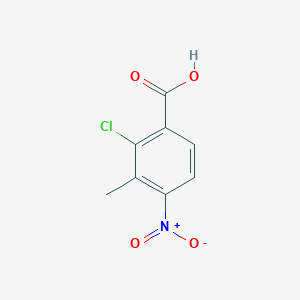
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

